N-(2-benzoylphenyl)tyrosine methyl ester

描述

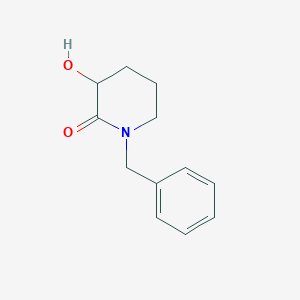

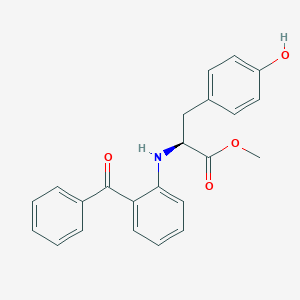

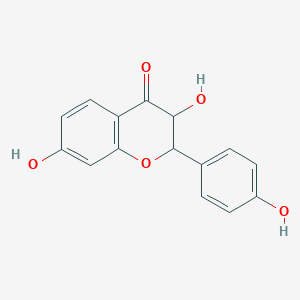

“N-(2-benzoylphenyl)tyrosine methyl ester” is a chemical compound with the CAS number 196810-09-0. It is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin .

Synthesis Analysis

The synthesis of “N-(2-benzoylphenyl)tyrosine methyl ester” involves a series of chemical reactions. A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent, selective PPARgamma agonists . The structure and intermolecular interactions of l-tyrosine methyl ester have been compared to l-tyrosine and its ethyl and n-butyl esters .Molecular Structure Analysis

The molecular weight of “N-(2-benzoylphenyl)tyrosine methyl ester” is 375.42 . The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters .Chemical Reactions Analysis

Tyrosine alkyl esters are used as prodrugs for l-tyrosine . The phenol functionality in the side chain of Tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Because l-tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .科学研究应用

PPARgamma Agonists Development

N-(2-Benzoylphenyl)tyrosine derivatives, including the methyl ester form, have been explored for their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. This research aimed at understanding the structure-activity relationship, especially the optimization of the N-aryl substituent, to develop potent antihyperglycemic and antihyperlipidemic agents. The findings indicated that only modest changes to the N-2-benzoylphenyl moiety are tolerated, and the best modifications involve bioisosteric replacement of one of the phenyl rings. Some analogues, such as anthranilic acid esters, showed promise due to their maintained binding affinity to PPARgamma and their potential in normalizing glycemia in diabetic models (Cobb et al., 1998), (Henke et al., 1998).

Biodegradable Polymers

N-(2-Benzoylphenyl)tyrosine methyl ester has been utilized in the synthesis of novel chiral and potentially biodegradable poly(ester–imide)s containing natural amino acids. These polymers, characterized by their noncrystalline and nanostructured forms, are soluble in polar aprotic solvents and exhibit good thermal stability, classifying them as self-extinguishing materials. Such properties make them interesting candidates for various applications, including environmentally friendly materials and advanced functional polymers (Mallakpour & Zeraatpisheh, 2013).

Synthesis and Structural Studies

The compound has also been involved in synthetic pathways for other complex molecules. For example, its N-alkylation under specific conditions has been studied for its chemoselectivity and potential in forming more complex compounds. These synthetic pathways are crucial for the development of new drugs and materials, showcasing the versatility of N-(2-Benzoylphenyl)tyrosine methyl ester in organic chemistry (Penso et al., 2006).

Enzymatic Studies

Furthermore, the interaction of similar compounds with enzymes has been studied, providing insights into their biochemical properties and potential therapeutic applications. For example, the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester by α-Chymotrypsin and Subtilisin has been explored, contributing to the understanding of enzymatic mechanisms and kinetics. Such studies are fundamental in the field of biochemistry and drug development (Prabhu & Ramadoss, 1996).

安全和危害

属性

IUPAC Name |

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMSRFGHVKNJL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443254 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)tyrosine methyl ester | |

CAS RN |

196810-09-0 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)